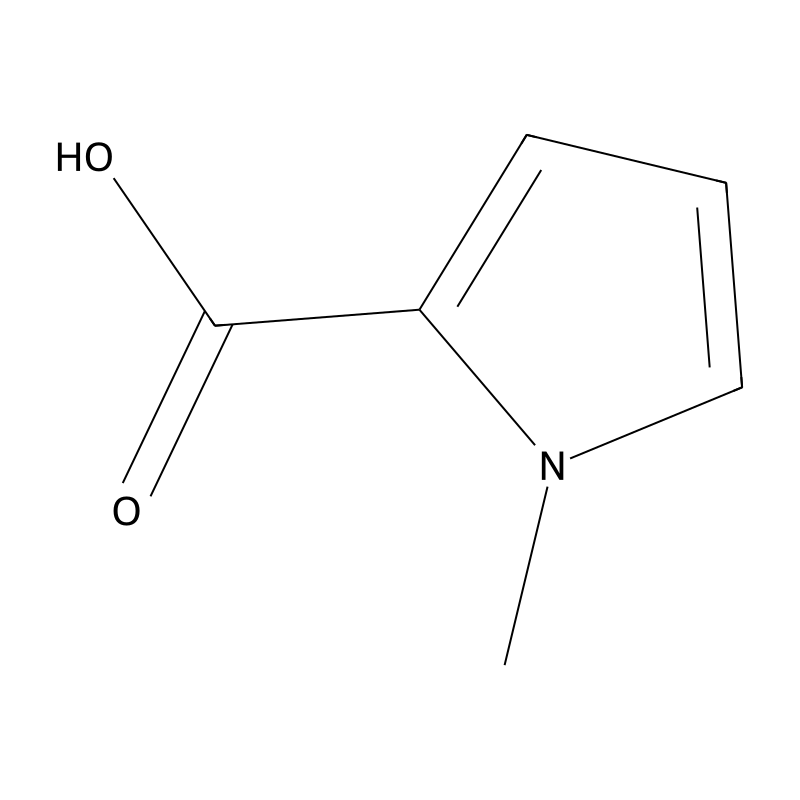1-Methyl-1H-pyrrole-2-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Precursor in Organic Synthesis:
-Methyl-1H-pyrrole-2-carboxylic acid serves as a valuable building block in organic synthesis for the preparation of diverse heterocyclic compounds.
Decarboxylative cross-coupling
This method utilizes palladium catalysis to couple the molecule with various aryl or vinyl halides, leading to substituted 1-methylpyrroles. For instance, reacting 1-Methyl-1H-pyrrole-2-carboxylic acid with phenylbromide affords 1-Methyl-2-phenyl-1H-pyrrole [].
Oxidative coupling
Ruthenium-catalyzed oxidative coupling with alkynes like 3-hexyne allows the synthesis of fused heterocycles such as 4,5-diethyl-1-methylpyrano[3,4-b]pyrrol-7(1H)-one [].
Research applications:
Beyond its role as a synthetic intermediate, 1-Methyl-1H-pyrrole-2-carboxylic acid has been explored in other research areas:
1-Methyl-1H-pyrrole-2-carboxylic acid, also known as N-methylpyrrole-2-carboxylic acid, is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 125.13 g/mol. It features a pyrrole ring substituted with a methyl group and a carboxylic acid functional group. The compound is characterized by its aromatic properties and is classified under carboxylic acids and heterocyclic compounds .
- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, yielding 1-methylpyrrole.
- Esterification: It can react with alcohols to form esters, which are often used in organic synthesis.
- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrole nitrogen or the carboxylic carbon, depending on the reaction conditions and reagents used .
Research indicates that 1-methyl-1H-pyrrole-2-carboxylic acid exhibits various biological activities. Its derivatives have been studied for potential applications in medicinal chemistry, particularly for their anti-inflammatory and antimicrobial properties. The compound's structural features allow it to interact with biological targets, although detailed mechanisms of action require further investigation .
Several methods exist for synthesizing 1-methyl-1H-pyrrole-2-carboxylic acid:
- Pyrrole Derivative Reaction: Starting from pyrrole, a methylation reaction followed by carboxylation using carbon dioxide can yield the desired compound.
- Cyclization Reactions: Specific cyclization reactions involving substituted anilines or other nitrogen-containing compounds can also lead to the formation of this compound.
- Functional Group Transformations: Existing pyrrole derivatives can be modified through functional group transformations to introduce the carboxylic acid moiety .
1-Methyl-1H-pyrrole-2-carboxylic acid finds applications in various fields:
- Pharmaceuticals: Used as an intermediate in drug synthesis due to its biological activity.
- Agricultural Chemicals: Potential use in developing agrochemicals due to its antimicrobial properties.
- Material Science: Employed in synthesizing polymers and other materials where heterocyclic compounds are beneficial .
Several compounds share structural similarities with 1-methyl-1H-pyrrole-2-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methylpyrrole | C5H7N | Lacks a carboxylic group; simpler structure |
| 3-Methylpyrrole | C5H7N | Position of methyl substitution differs |
| 1-Methylpyrrole | C4H5N | Does not contain a carboxylic acid functionality |
| Methyl 1-methylpyrrole-2-carboxylate | C7H9NO2 | Contains an ester functional group |
The uniqueness of 1-methyl-1H-pyrrole-2-carboxylic acid lies in its combination of both a methylated pyrrole structure and a carboxylic acid group, which enhances its reactivity and biological activity compared to its analogs .
XLogP3
GHS Hazard Statements
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








